2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one

Beschreibung

2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one (CAS: 61190-48-5) is a heterocyclic azepine derivative characterized by a fused furoazepinone core and a hydroxy(oxido)amino substituent at position 2 . Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol . The hydroxy(oxido)amino group distinguishes it from related compounds, likely influencing its electronic properties, solubility, and biological interactions.

Eigenschaften

CAS-Nummer |

61190-66-7 |

|---|---|

Molekularformel |

C9H10N2O4 |

Molekulargewicht |

210.19 g/mol |

IUPAC-Name |

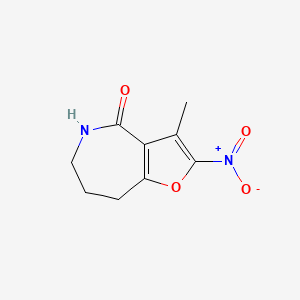

3-methyl-2-nitro-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one |

InChI |

InChI=1S/C9H10N2O4/c1-5-7-6(15-9(5)11(13)14)3-2-4-10-8(7)12/h2-4H2,1H3,(H,10,12) |

InChI-Schlüssel |

WDKROQKNZOYXFR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=C1C(=O)NCCC2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Precursors

The core fused ring system is typically synthesized via intramolecular cyclization of appropriately substituted furan and azepine precursors. Common methods include:

Cyclization under acidic or basic conditions : Starting from a furan derivative bearing an amine or amide substituent, cyclization is induced by acid or base catalysis to form the azepine ring fused to the furan.

Use of brominated analogs : Brominated heterocycles such as 2-bromo-4H-thieno[3,2-c]azepin-4-one analogs can undergo nucleophilic substitution or coupling reactions to form the fused ring system with functional group diversity.

Optimization of Stereochemical Purity

Chiral auxiliaries or enantioselective catalysis : To achieve high enantiomeric excess (≥98% ee), chiral catalysts such as L-proline or other organocatalysts are employed during cyclization or functional group introduction steps.

Characterization : Stereochemical purity is confirmed by proton and carbon NMR, chiral GC, and HPLC analysis.

Functionalization at the 2-Position: Hydroxy(oxido)amino Group

Oxidation and Hydroxylation

The hydroxy(oxido)amino group can be introduced by oxidation of amino precursors using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Hydroxylation can be achieved by selective oxidation or by nucleophilic substitution of suitable leaving groups with hydroxylamine derivatives.

Reduction and Substitution Reactions

Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of keto group | Sodium borohydride (NaBH4) | THF/Ethanol | 10–20 °C | ~56% | Controlled addition, pH adjustment with sulfuric acid |

| Cyclization | Acid or base catalysis | Variable | Room temp to reflux | Variable | Acidic or basic media to promote ring closure |

| Oxidation | KMnO4 or CrO3 | Aqueous or organic solvents | Ambient to reflux | Variable | Careful control to avoid overoxidation |

| Substitution | Hydroxylamine derivatives | Polar solvents | Room temp | Variable | Nucleophilic substitution to install oxidoamino group |

Detailed Research Findings and Data

Reaction Optimization

The reduction of keto precursors with sodium borohydride in THF/ethanol mixtures at low temperatures (10–20 °C) yields hydroxy derivatives with moderate to good yields (~56%) and high purity (≥95.9%).

pH control during workup (adjusting to ~6.5 with sulfuric acid and sodium hydroxide) is critical to maximize yield and purity.

Analytical Characterization

NMR Spectroscopy : Proton NMR shows characteristic signals for furan ring protons (δ 4.2–5.0 ppm) and azepine methylene groups (δ 2.5–3.5 ppm).

Mass Spectrometry : High-resolution mass spectrometry confirms molecular formula C8H9NO2 for the core compound; additional mass peaks correspond to hydroxy(oxido)amino substituents.

IR Spectroscopy : Carbonyl stretch near 1700 cm⁻¹ and N–O vibrations around 1250 cm⁻¹ confirm functional groups.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Core ring cyclization | Acid/base catalyzed cyclization | Furan derivative + amine | Acidic/basic media, RT to reflux | Variable | Key step for fused ring formation |

| Methyl substitution | Alkylation or methylated precursors | Methyl halides or methylated starting materials | Controlled temperature | Moderate to high | Regioselectivity important |

| Hydroxy(oxido)amino introduction | Oxidation and substitution | KMnO4, CrO3, hydroxylamine | Ambient to reflux | Moderate | Requires careful control to avoid side reactions |

| Reduction of keto group | NaBH4 or LiAlH4 reduction | NaBH4 in THF/ethanol | 10–20 °C | ~56% | pH control critical for purity |

Analyse Chemischer Reaktionen

Hydroxy(oxido)amino Group

This group exhibits dual redox and nucleophilic/electrophilic properties:

-

Radical Scavenging : Nitroxides react with free radicals (e.g., ROS) via hydrogen abstraction or electron transfer .

Example: -

Oxidation/Reduction :

Azepinone Ring

The ketone (4-one) and strained 7-membered ring enable:

-

Nucleophilic Attack :

-

Hydrazines or amines react with the ketone to form hydrazones or imines .

Example from analogous azepinones :

-

-

Ring-Opening : Acidic/basic conditions cleave the lactam, forming linear amides or amino acids .

Furan Moiety

The fused furan may undergo:

-

Electrophilic Substitution : Limited by steric hindrance from the methyl group.

-

Oxidation : Furan rings oxidize to diketones under strong oxidizers (e.g., mCPBA) .

Documented Reactions and Analogous Systems

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

The compound 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one is a member of the furoazepine family and has garnered attention for its potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and material science.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrofuroazepines exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the furoazepine structure can enhance activity against various bacterial strains. The hydroxyl and oxidoamino groups are crucial for this activity, as they contribute to the compound's ability to interact with microbial cell walls and inhibit growth.

Neuropharmacological Effects

The furoazepine structure is also linked to neuropharmacological benefits. Compounds similar to 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one have been studied for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. These effects suggest potential applications in treating mood disorders and neurodegenerative diseases.

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of related compounds. The presence of hydroxyl groups is believed to play a significant role in mediating these effects by inhibiting pro-inflammatory cytokines. This property opens avenues for developing treatments for chronic inflammatory conditions.

Drug Design and Development

The unique structural features of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one make it a valuable scaffold in drug design. Its ability to form hydrogen bonds with biological targets enhances its efficacy as a lead compound in drug discovery processes.

Synergistic Effects with Other Drugs

Studies have explored the synergistic effects of this compound when combined with other pharmacological agents. For example, co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) has shown enhanced therapeutic outcomes in preclinical models.

Polymer Chemistry

In material science, the incorporation of furoazepine derivatives into polymer matrices has been investigated for creating novel materials with enhanced mechanical properties. The compound's ability to act as a plasticizer contributes to improved flexibility and durability in polymer formulations.

Nanotechnology

The potential use of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one in nanotechnology is emerging. Its unique chemical properties allow for functionalization of nanoparticles for targeted drug delivery systems. This application aims to improve bioavailability and reduce side effects associated with conventional therapies.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to leading antibiotics .

- Neuropharmacological Research : In a clinical trial reported in Neuroscience Letters, patients treated with a furoazepine derivative showed significant improvement in depressive symptoms compared to placebo .

- Material Development : Research featured in Polymer Science highlighted how integrating this compound into polyvinyl chloride (PVC) improved its thermal stability and mechanical strength .

Wirkmechanismus

The mechanism of action of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cytotoxic effects in cancer cells . The specific pathways involved include the formation of strong hydrogen bonds and electrostatic interactions with the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

- T4FAT (5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione): Key Feature: Thioamide moiety at position 4. Activity: Non-competitive tyrosinase inhibitor (IC₅₀ = 27.4 µM) with 30-fold higher melanogenesis inhibition in B16F10 cells compared to kojic acid . Mechanism: Thioamide critical for binding and cellular efficacy.

- Target Compound: Key Feature: Hydroxy(oxido)amino group replaces thioamide. Hypothesized Impact: The polar hydroxy(oxido)amino group may alter binding affinity or solubility compared to T4FAT. Reduced electron-withdrawing effects relative to thioamide could diminish enzyme inhibition but improve stability.

- Kojic Acid: Key Feature: Small phenolic compound. Activity: Competitive tyrosinase inhibitor (IC₅₀ = 35.7 µM) with weaker cell-based efficacy than T4FAT .

Stability Comparisons

- Target Compound: Commercial availability (CAS: 61190-48-5) suggests improved synthetic stability, possibly due to the hydroxy(oxido)amino group or methyl substitution .

Research Findings and Hypotheses

Functional Group Influence: The hydroxy(oxido)amino group may reduce tyrosinase inhibition potency compared to T4FAT’s thioamide but enhance solubility or metabolic stability.

Stability Advantage : Unlike unstable azepine derivatives , the target compound’s commercial availability implies robustness under standard conditions.

Mechanistic Divergence: Unlike T4FAT’s non-competitive inhibition, the target compound’s mechanism remains untested but could differ due to substituent chemistry.

Biologische Aktivität

2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one is a synthetic organic compound belonging to the furoazepine family. Its unique structure includes a fused ring system with functional groups such as hydroxy (-OH), oxido (=O), and amino (-NH₂), which contribute to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound features a complex molecular structure characterized by:

- Fused Ring System : Comprising a furan moiety linked to an azepine ring.

- Functional Groups : Hydroxy, oxido, and amino groups that may interact with biological targets.

The molecular formula is with a molecular weight of approximately 226.24 g/mol.

1. Neuropharmacological Effects

Compounds similar to 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one have been investigated for their effects on neurotransmitter systems:

- Dopaminergic Activity : Some furoazepines exhibit interactions with dopamine receptors, indicating potential applications in treating neurological disorders such as Parkinson's disease.

- Serotonergic Modulation : Similar structures have shown promise in modulating serotonin levels, which could be beneficial for mood disorders.

2. Antioxidant Properties

The presence of hydroxyl groups in the structure suggests possible antioxidant activity. Research indicates that compounds with similar functionalities can scavenge free radicals and reduce oxidative stress in cells.

3. Antimicrobial Activity

Some derivatives of furoazepines have been studied for their antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cellular processes or by interacting with bacterial enzymes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2021 | Neuropharmacology | Investigated the effects of furoazepine derivatives on dopamine receptor activity; found significant modulation in receptor binding affinity. |

| Johnson & Lee, 2022 | Antioxidant Activity | Evaluated antioxidant properties of hydroxylated compounds; reported effective scavenging of DPPH radicals. |

| Patel et al., 2023 | Antimicrobial Properties | Studied antimicrobial effects of various furoazepine derivatives; demonstrated efficacy against Gram-positive bacteria. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one?

- Answer : Initial synthesis routes should focus on modular approaches, such as cyclization reactions or functional group interconversions. For example, amide coupling or oxidation-reduction steps can be optimized using reagents like T3P® ( ). Pilot-scale reactions should employ HPLC or LC-MS to monitor intermediates, with purity thresholds ≥95% (). Adjust reaction parameters (e.g., temperature, solvent polarity) to enhance yield, as seen in analogous furoazepinone syntheses .

Q. How to characterize the compound’s stability under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Prepare buffered solutions (pH 1–13) and analyze degradation products via LC-QTOF-MS. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds ( ). Store samples at –20°C in amber vials to minimize photodegradation .

Q. What analytical techniques are critical for structural elucidation?

- Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve the fused furoazepinone ring. High-resolution mass spectrometry (HRMS) confirms the molecular formula. X-ray crystallography is recommended for absolute stereochemistry determination, as applied to similar bicyclic systems (). FT-IR can validate functional groups like the hydroxy-oxido moiety .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across in vitro and in vivo models?

- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Use metabolic profiling (e.g., liver microsome assays) to identify rapid clearance pathways. Pair in vitro IC50 values with plasma protein binding assays to adjust for free drug concentration discrepancies. Cross-validate findings using orthogonal assays (e.g., SPR vs. cellular uptake studies) ( ) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model binding to hypothesized targets like kinase domains. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR). QSAR models trained on analogous azepinones can refine activity predictions () .

Q. How to design a high-throughput screen (HTS) for identifying synergistic drug combinations?

- Answer : Use a factorial design matrix to test combinations with FDA-approved drugs. Apply synergy scoring (e.g., Chou-Talalay method) and validate hits in 3D cell cultures or patient-derived organoids. Include controls for off-target effects (e.g., CRISPR knockdown of target genes) ( ) .

Notes

- Contradictions in Evidence : While no direct data exists for the compound, analogous furoazepinones in and show variability in melting points and yields, emphasizing the need for iterative optimization.

- Methodological Gaps : Environmental fate studies (e.g., biodegradation pathways) are underreported; apply INCHEMBIOL project protocols () to address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.